c-Met-IN-10
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Overview
Description
c-Met-IN-10 is a potent and selective inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met is associated with tumor growth and metastatic progression in several cancers, making it an important target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
c-Met-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation, reduction, and substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs with different functional groups .
Scientific Research Applications
c-Met-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met receptor and its role in various chemical processes.
Biology: Employed in cell-based assays to investigate the biological functions of c-Met and its signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with aberrant c-Met activation. It is also used in preclinical studies to evaluate its efficacy and safety in animal models.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors
Mechanism of Action
c-Met-IN-10 exerts its effects by selectively inhibiting the c-Met receptor tyrosine kinase. The compound binds to the ATP-binding site of the c-Met receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and motility, ultimately leading to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to c-Met-IN-10 include:
Crizotinib: A type I c-Met inhibitor that also targets ALK and ROS1.
Cabozantinib: A type II c-Met inhibitor with additional activity against VEGFR2 and RET.
Savolitinib: A selective c-Met inhibitor with potent anti-tumor activity
Uniqueness of this compound
This compound is unique due to its high selectivity and potency against the c-Met receptor. Unlike some other inhibitors, this compound specifically targets the ATP-binding site of c-Met, resulting in minimal off-target effects. This selectivity makes it a valuable tool for studying c-Met signaling and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C26H21FN6O5 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34) |
InChI Key |
WAJMNPGYTYIUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F |
Origin of Product |
United States |
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